Valtrate

描述

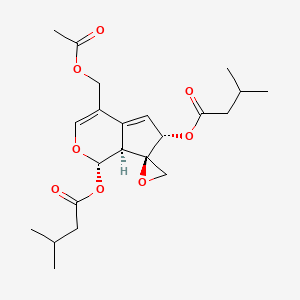

Structure

3D Structure

属性

IUPAC Name |

[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIAUFOIMFAIPU-KVJIRVJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031053 | |

| Record name | Valtrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18296-44-1 | |

| Record name | Valtrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18296-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valtrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valtrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valtrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JQ035X9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valtrate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valtrate is a prominent iridoid, a class of monoterpenoids, primarily isolated from plant species of the Valeriana genus, commonly known as valerian.[1] It is one of the active compounds known as valepotriates, which are recognized for their diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by this compound, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

This compound possesses a complex chemical architecture characterized by a spiro[cyclopenta[c]pyran-7,2'-oxirane] core structure. Its systematic IUPAC name is [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate.[2]

| Identifier | Value |

| IUPAC Name | [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate[2] |

| CAS Number | 18296-44-1[3] |

| Molecular Formula | C₂₂H₃₀O₈[2] |

| Molecular Weight | 422.47 g/mol [3] |

| SMILES | CC(C)CC(=O)O[C@H]1C=C2--INVALID-LINK----INVALID-LINK--OC(=O)CC(C)C |

| InChI Key | BDIAUFOIMFAIPU-KVJIRVJXSA-N |

Physicochemical Properties

This compound is typically described as a yellow, oily liquid.[3] Due to its ester functionalities, it exhibits limited solubility in water but is soluble in organic solvents such as chloroform, methanol, and DMSO.[3]

| Property | Value |

| Physical State | Oil / Yellow Liquid[3] |

| Boiling Point (Predicted) | 525.9 ± 50.0 °C[3] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³[3] |

| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO[3] |

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, including anti-cancer, anti-epileptic, and anxiolytic effects. Its mechanisms of action involve the modulation of several key signaling pathways.

Anti-Cancer Activity

1. PDGFRA/MEK/ERK Signaling Pathway in Glioblastoma:

In glioblastoma cells, this compound has been shown to inhibit proliferation and induce apoptosis by downregulating the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). This leads to the subsequent inhibition of the downstream MEK/ERK signaling pathway.

References

The Biological Activity of Valtrate: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Properties of a Key Iridoid from Valeriana officinalis

Abstract

Valtrate, a prominent iridoid isolated from the roots of Valeriana officinalis and other Valeriana species, has garnered significant scientific interest for its diverse biological activities. Traditionally recognized for its sedative and anxiolytic properties as a component of Valerian extracts, recent research has unveiled its potent anti-cancer, anti-inflammatory, and neuroprotective potential. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. Detailed experimental protocols for assessing its efficacy, quantitative data on its biological effects, and visual representations of the signaling pathways it modulates are presented to support further research and drug development endeavors.

Introduction

Valeriana officinalis, commonly known as valerian, has a long history of use in traditional medicine for treating a variety of ailments, including nervous disorders and insomnia.[1] The therapeutic effects of valerian are attributed to a complex mixture of bioactive compounds, with iridoids, particularly valepotriates like this compound, being among the most significant.[2] this compound is an epoxy iridoid ester that has demonstrated a range of pharmacological effects in preclinical studies.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on the biological activities of this compound and providing practical guidance for its investigation.

Anti-Cancer Activity

This compound has emerged as a promising anti-cancer agent, exhibiting cytotoxic, anti-proliferative, and anti-metastatic effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell survival and progression.

Cytotoxicity

This compound has demonstrated significant cytotoxicity against a range of cancer cell lines, while showing lower toxicity towards normal cells.[1][2] The half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines are summarized in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-231 | Breast Cancer | Not explicitly stated in snippets, but significant anti-cancer activity reported. | [2] |

| MCF-7 | Breast Cancer | Not explicitly stated in snippets, but significant anti-cancer activity reported. | [2] |

| PANC-1 | Pancreatic Cancer | Not explicitly stated in snippets, but significant growth inhibition reported. | [1][4] |

| AGS | Gastric Cancer | IC50 value is approximately 30 µM. | [5] |

| U251 | Glioblastoma | Refer to original publication for specific value. | |

| LN229 | Glioblastoma | Refer to original publication for specific value. | |

| A172 | Glioblastoma | Refer to original publication for specific value. |

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death.[2][3] This is achieved through the modulation of key proteins in the apoptotic cascade.

-

Bcl-2 Family Proteins: this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.

-

Caspase Activation: Treatment with this compound leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-8.[2]

-

PARP Cleavage: The activation of caspases results in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

Quantitative Data on Apoptosis Marker Modulation by this compound

| Apoptosis Marker | Cell Line | Effect of this compound Treatment | Citation |

| Bax | Pancreatic Cancer Cells | Increased expression | [1] |

| Bcl-2 | Pancreatic Cancer Cells, Gastric Cancer AGS Cells | Suppressed expression | [1][3] |

| Cleaved Caspase-3 | MDA-MB-231, MCF-7, Gastric Cancer AGS Cells | Increased expression | [2][3] |

| Cleaved Caspase-7 | MDA-MB-231, MCF-7 | Increased expression | [2] |

| Cleaved PARP | MDA-MB-231, MCF-7, Gastric Cancer AGS Cells | Increased expression | [2][3] |

Table 2: Modulation of Key Apoptosis Markers by this compound.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including breast and pancreatic cancer.[1][2] This arrest prevents cancer cells from progressing through mitosis and further proliferating.

-

Cyclins and CDKs: this compound treatment leads to a decrease in the expression of key G2/M phase regulators, including Cyclin B1 and Cdc2 (CDK1).[2]

-

p21 Expression: An increase in the expression of the cyclin-dependent kinase inhibitor p21 has also been reported, which contributes to cell cycle arrest.[2]

Quantitative Data on Cell Cycle Marker Modulation by this compound

| Cell Cycle Marker | Cell Line | Effect of this compound Treatment | Citation |

| Cyclin B1 | MDA-MB-231, MCF-7, Pancreatic Cancer Cells | Reduced expression | [1][2] |

| p-cdc2 | MDA-MB-231, MCF-7 | Increased expression (indicative of inactivation) | [2] |

| p21 | MDA-MB-231, MCF-7 | Increased expression | [2] |

Table 3: Modulation of Key Cell Cycle Regulatory Proteins by this compound.

Inhibition of Cell Migration and Invasion

Metastasis is a major cause of cancer-related mortality. This compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential to suppress metastasis.[2] This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell movement.[2]

Quantitative Data on MMP Modulation by this compound

| Protein | Cell Line | Effect of this compound Treatment | Citation |

| MMP-2 | MDA-MB-231, MCF-7 | Down-regulation of expression | [2] |

| MMP-9 | MDA-MB-231, MCF-7 | Down-regulation of expression | [2] |

Table 4: Effect of this compound on the Expression of Matrix Metalloproteinases.

Signaling Pathways Modulated by this compound in Cancer

This compound exerts its anti-cancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. This compound has been shown to be a direct inhibitor of STAT3 activity.[1][4] Molecular docking studies suggest that this compound may interact with Cys712 of the STAT3 protein.[1][4] this compound treatment leads to a decrease in the expression of both total STAT3 and its phosphorylated (activated) form (p-STAT3 Tyr705).[1] This inhibition of STAT3 signaling contributes to the observed apoptosis and cell cycle arrest.[1][4]

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that is frequently hyperactivated in cancer. This compound has been shown to reduce the phosphorylation of Akt at Ser473, leading to its inactivation.[2] The inhibition of Akt signaling contributes to this compound's pro-apoptotic and cell cycle inhibitory effects.

In gastric cancer cells, this compound's effects are mediated through the generation of reactive oxygen species (ROS) and the subsequent modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] this compound treatment leads to increased phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK.[3]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through its ability to suppress the activation of the NLRP3 inflammasome.[6]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to potently inhibit pyroptosis, a form of inflammatory cell death, and selectively degrade NLRP3.[6] This is achieved by disrupting the USP9X-NLRP3 axis, which promotes the ubiquitination and proteasomal degradation of NLRP3.[6]

Neuroprotective Activity

While the neuroprotective effects of this compound itself are not as extensively studied as its other activities, the parent compound, valproic acid (a different chemical entity), is known to have neuroprotective properties. Given that this compound is a component of Valeriana officinalis, which is traditionally used for nervous system disorders, it is plausible that this compound contributes to these effects. Further research is warranted to elucidate the specific neuroprotective mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7, PANC-1, AGS)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against this compound concentration.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic cells after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining by Flow Cytometry)

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and an imaging system.

Conclusion

This compound, a key iridoid from Valeriana officinalis, demonstrates significant and diverse biological activities, most notably in the realm of oncology. Its ability to induce apoptosis and cell cycle arrest, inhibit cell migration, and modulate critical cancer-related signaling pathways underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Furthermore, its anti-inflammatory properties through the inhibition of the NLRP3 inflammasome suggest its utility in treating inflammatory diseases. While its neuroprotective effects require more in-depth investigation, the traditional use of Valerian for neurological conditions provides a strong rationale for further exploration. The data and protocols presented in this technical guide are intended to facilitate continued research into the promising pharmacological profile of this compound, ultimately paving the way for its potential clinical application.

References

- 1. This compound as a novel therapeutic agent exhibits potent anti-pancreatic cancer activity by inhibiting Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIOCELL | this compound exerts anticancer effects on gastric cancer AGS cells by regulating reactive oxygen species-mediated signaling pathways [techscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound alleviates inflammation by targeting USP9X to enhance NLRP3 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Valtrate (CAS 18296-44-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Valtrate (CAS 18296-44-1), an iridoid isolated from plants of the Valeriana genus. This document collates critical specifications, detailed experimental protocols for the evaluation of its biological activities, and visual representations of its known mechanisms of action, specifically its inhibitory effects on key signaling pathways implicated in cancer.

Core Specifications of this compound

This compound is a well-characterized natural product with a range of biological activities. The following tables summarize its key chemical, physical, and spectral properties.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 18296-44-1 | Multiple Sources |

| Molecular Formula | C₂₂H₃₀O₈ | [1][2] |

| Molecular Weight | 422.47 g/mol | [1][2] |

| IUPAC Name | [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | [1] |

| Synonyms | Valepotriate, Halazuchrome B | [2] |

| Appearance | Oil | BOC Sciences |

| Purity | >98% to 99.90% | Cayman Chemical, TargetMol Chemicals Inc. |

| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Methanol. | [2] |

| Storage | Store at -20°C | MedchemExpress |

Spectral Data

| Spectroscopic Data | Value | Source |

| UV λmax | 256 nm | [2] |

| Mass Spectrometry | Key fragment ion at m/z 219, corresponding to the baldrinal moiety. | ResearchGate |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

1. Materials:

-

This compound (CAS 18296-44-1)

-

Human cancer cell lines (e.g., GLC-4 lung cancer, COLO 320 colorectal cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the culture medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration.

Anxiolytic Activity Assessment (Elevated Plus Maze)

This protocol is used to evaluate the anxiolytic-like effects of this compound in rodents.

1. Materials:

-

This compound (CAS 18296-44-1)

-

Adult male rats or mice

-

Elevated Plus Maze (EPM) apparatus (two open arms and two closed arms)

-

Vehicle solution (e.g., saline with a small percentage of a solubilizing agent)

-

Video tracking software

2. Procedure:

-

Animal Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle solution to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the test.

-

Testing: Place the animal in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

-

Data Recording: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries) x 100]. An increase in these parameters is indicative of an anxiolytic-like effect.

-

Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Signaling Pathway Inhibition

This compound has been shown to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of the STAT3 Signaling Pathway

This compound directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key regulator of cancer cell proliferation and survival. Molecular docking studies suggest that this compound may form a covalent bond with the Cys712 residue in the SH2 domain of STAT3, thereby inhibiting its phosphorylation and subsequent dimerization and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, and the upregulation of pro-apoptotic proteins.

Caption: this compound inhibits the STAT3 signaling pathway.

Inhibition of the PDGFRA/MEK/ERK Signaling Pathway

This compound has also been demonstrated to inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) mediated MEK/ERK signaling pathway in glioblastoma cells. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway by this compound leads to decreased proliferation and induction of apoptosis in cancer cells. The precise molecular target of this compound within this pathway has not been fully elucidated.

Caption: this compound inhibits the PDGFRA/MEK/ERK signaling pathway.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. The compiled data and protocols should facilitate further investigation into its therapeutic potential.

References

Natural sources and isolation of Valtrate

An In-depth Technical Guide to the Natural Sources and Isolation of Valtrate

Introduction

This compound is a prominent iridoid, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton.[1] As a member of the valepotriates (a contraction of valeriana-epoxy-triesters), this compound and its isomers are recognized as some of the principal active constituents in various medicinal plants, particularly within the Valerianaceae family.[1][2] These compounds are noted for their thermolability and instability in acidic or alkaline conditions.[1] Pharmacologically, this compound has garnered attention for its sedative, anxiolytic, cytotoxic, and antitumor activities.[1][] This guide provides a comprehensive overview of the natural botanical sources of this compound and details the technical protocols for its extraction, isolation, and purification for research and drug development purposes.

Natural Sources of this compound

This compound is predominantly found in the plant family Caprifoliaceae (previously Valerianaceae).[2] The primary sources are species within the Valeriana and Centranthus genera.[1][4] While the roots and rhizomes are the most concentrated sources, the compound is also present in other parts of the plants, including the leaves, stems, and flowers.[5][6][7][8]

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Common Name(s) | Plant Part(s) Containing this compound | Reference(s) |

|---|---|---|---|---|---|

| Caprifoliaceae | Valeriana | V. officinalis L. | Common Valerian | Roots, Rhizomes | [][4][6] |

| Caprifoliaceae | Valeriana | V. jatamansi Jones | Indian Valerian | Roots, Rhizomes | [9][10] |

| Caprifoliaceae | Valeriana | V. kilimandascharica | - | Rhizomes, Leaves, Flowers, Stems | [7][8] |

| Caprifoliaceae | Valeriana | V. glechomifolia Meyer | - | Roots, Leaves, Flowers, Stems | [5] |

| Caprifoliaceae | Valeriana | V. wallichii DC. | - | Roots, Rhizomes | [1][11] |

| Caprifoliaceae | Valeriana | V. edulis Nutt. | - | Roots, Rhizomes | [1] |

| Caprifoliaceae | Valeriana | Various South American species | - | Roots, Leaves, Flowers, Stems | [5] |

| Caprifoliaceae | Centranthus | C. ruber (L.) DC. | Red Valerian, Jupiter's Beard | Roots, Aerial Parts | [2][4][12] |

| Caprifoliaceae | Fedia | F. cornucopiae (L.) GAERTN. | - | Tissue Culture |[11] |

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving extraction from dried plant material followed by chromatographic purification. Due to the thermolabile nature of valepotriates, processing temperatures should be carefully controlled.[1]

General Workflow

The overall process begins with the collection and preparation of the plant material, followed by solvent extraction to create a crude extract. This extract is then subjected to one or more chromatographic techniques to separate this compound from other phytochemicals.

Experimental Protocols

Protocol 1: Solvent Extraction (Maceration)

This protocol is adapted from methodologies described for Valeriana officinalis.[6][13]

-

Preparation : Air-dry the roots and rhizomes of the selected plant species in a shaded, well-ventilated area. Grind the dried material into a coarse powder.

-

Maceration : Place 100 g of the powdered plant material into a stoppered container. Add 500 mL of n-hexane.

-

Extraction : Allow the mixture to stand for 3-5 days at room temperature with frequent agitation.

-

Filtration : Strain the mixture through a fine sieve or filter paper. Press the remaining plant material (the marc) to recover the maximum amount of solvent.

-

Concentration : Combine the liquid fractions and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting viscous liquid is the crude extract.

Protocol 2: Purification by Preparative Liquid Chromatography

This method is effective for separating this compound from its isomer, isothis compound, and other related compounds.[14][15]

-

System : Waters Preparative Liquid Chromatography/500A system or equivalent.

-

Stationary Phase : Silica gel column.

-

Mobile Phase : Prepare a solvent system of methylene chloride, n-propanol, and acetone in a 99:0.5:0.5 ratio.

-

Sample Preparation : Dissolve the crude extract obtained from the extraction step in a minimal amount of the mobile phase.

-

Chromatography : Inject the sample onto the column. Elute with the mobile phase at a consistent flow rate.

-

Fraction Collection : Collect fractions based on the detector response (e.g., UV at 254 nm).[7][8] Use analytical HPLC or TLC to check the purity of the collected fractions.

-

Recovery : Combine the pure this compound fractions and evaporate the solvent under reduced pressure. A recovery of over 90% can be achieved with this method.[14][15]

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a highly effective method for both analytical quantification and preparative isolation.[7][8]

-

System : A preparative HPLC system equipped with a UV detector.

-

Column : µBondapak C18 column (or equivalent reversed-phase C18 column).

-

Mobile Phase : A gradient or isocratic mixture of methanol (MeOH) and water (H₂O). A baseline separation of this compound, isothis compound, and acethis compound can be achieved within 15 minutes.[7][8]

-

Detection : Monitor the eluent using a UV detector at 254 nm for diene-type valepotriates like this compound, or at 208 nm for monoene types.[7][8]

-

Quantification : For quantitative analysis, use an internal standard. The relative standard deviation for this method is approximately 1.5% for a valepotriate content of 1%.[7][8]

Quantitative Data

The concentration of this compound and related valepotriates varies significantly between species, individual plants, and plant parts.

Table 2: this compound and Valepotriate Content in Various Sources

| Species | Plant Part | Compound(s) | Concentration / Yield | Method | Reference(s) |

|---|---|---|---|---|---|

| Valeriana kilimandascharica | Leaves | Isothis compound/Valtrate | 5.89% (of dry weight) | HPLC | [7][8] |

| Valeriana kilimandascharica | Rhizomes | Isothis compound/Valtrate | 5.15% (of dry weight) | HPLC | [7][8] |

| Valeriana kilimandascharica | Flowers | Isothis compound/Valtrate | 3.84% (of dry weight) | HPLC | [7][8] |

| Valeriana kilimandascharica | Stems | Isothis compound/Valtrate | 3.17% (of dry weight) | HPLC | [7][8] |

| Valeriana officinalis (cultivar) | Rhizomes & Roots | Total Valepotriates | 0.92 - 3.67 mg/g | HPLC | [16] |

| Centranthus ruber | Roots & Aerial Parts | This compound | 4.1% average recovery | Flash Chromatography | [4] |

| Various Valeriana spp. | Rhizomes & Roots | Total Valepotriates | 0.03 - 1.81 mg/g | HPLC |[16] |

Biological Activity and Signaling Pathways

This compound exerts its biological effects through various mechanisms. While traditionally known for sedative effects potentially mediated through GABA receptor interactions, recent research has elucidated more specific molecular targets.[17][18] One of the most significant findings is the role of valepotriates as antagonists of N-type voltage-gated calcium channels (Caᵥ2.2).[9]

Inhibition of N-Type (Caᵥ2.2) Calcium Channels

N-type calcium channels are crucial for regulating neurotransmitter release at presynaptic terminals. By blocking these channels, this compound can reduce the influx of calcium ions (Ca²⁺) into the neuron, thereby inhibiting the release of neurotransmitters involved in pain signaling. This mechanism underlies the potential analgesic properties of Valeriana jatamansi extracts.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Centranthus ruber (L.) DC. and Tropaeolum majus L.: Phytochemical Profile, In Vitro Anti-Denaturation Effects and Lipase Inhibitory Activity of Two Ornamental Plants Traditionally Used as Herbal Remedies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantitative determination of valepotriates from Valeriana native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HPCL Separation and Quantitative Determination of Valepotriates from Valeriana kilimandascharica [erepository.uonbi.ac.ke]

- 8. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. VALEPOTRIATES IN TISSUE AND SUSPENSION CULTURES OF DIFFERENT VALERIANACEAE [actahort.org]

- 12. Valepotriate content in different in vitro cultures of Valerianaceae and characterization of Valeriana officinalis L. callus during a growth period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Separation of this compound and isothis compound by means of preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Valerenic acid derivatives and valepotriates among individuals, varieties and species of Valeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Valeriana - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Valtrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Valtrate (CAS 18296-44-1), an iridoid compound isolated from Valeriana species. Understanding the solubility of this compound is critical for its application in preclinical research, formulation development, and various biological assays. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (C₂₂H₃₀O₈, Molar Mass: 422.47 g/mol ) is a valepotriate recognized for its diverse biological activities, including potential anxiolytic, sedative, and cytotoxic effects.[1][2][3] As with any bioactive compound, its efficacy and reproducibility in experimental settings are fundamentally linked to its solubility in appropriate solvent systems. This guide aims to provide researchers with the necessary technical information to effectively work with this compound in a laboratory setting.

Solubility Profile of this compound

This compound is generally characterized as a lipophilic compound, exhibiting good solubility in several organic solvents while being only slightly soluble in water.[3][4] The data, primarily sourced from chemical suppliers and databases, indicates a consistent profile across common laboratory solvents.

The following table summarizes the known solubility of this compound in dimethyl sulfoxide (DMSO) and other relevant solvents. The data is compiled from various technical data sheets.

| Solvent | CAS Number | Solubility | Concentration | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | 10 mM | Sonication is recommended to aid dissolution. | [2] |

| Chloroform | 67-66-3 | Slightly Soluble | Not Specified | - | [1][4] |

| Methanol | 67-56-1 | Slightly Soluble | Not Specified | - | [1][4] |

| Ethanol | 64-17-5 | Soluble | Not Specified | - | [4] |

| Dichloromethane | 75-09-2 | Soluble | Not Specified | - | [5] |

| Ethyl Acetate | 141-78-6 | Soluble | Not Specified | - | [5] |

| Acetone | 67-64-1 | Soluble | Not Specified | - | [5] |

| Water | 7732-18-5 | Slightly Soluble | Not Specified | - | [3][4] |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors provided by suppliers. The quantitative value in DMSO is provided by TargetMol and serves as a key reference point for stock solution preparation.

For researchers conducting animal studies, a common formulation for this compound has been described. A vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline can be used to achieve a this compound concentration of 2 mg/mL (4.73 mM) .[2] It is recommended to add the solvents sequentially and use sonication to ensure the compound is fully dissolved.[2]

Experimental Protocols for Solubility Determination

While specific experimental details for this compound are not extensively published, the following section outlines a standardized methodology for determining the solubility of a research compound like this compound. This protocol is based on common practices in medicinal chemistry and pharmaceutical development.

-

This compound (solid form, >98% purity)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge (capable of >10,000 x g)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Calibrated pipettes

-

Glass vials (e.g., 1.5 mL or 4 mL)

-

Solvents (analytical grade): DMSO, Ethanol, Methanol, Acetonitrile, Water, etc.

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

-

Preparation of Standard Curve:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or acetonitrile).

-

Perform a serial dilution to create a series of standards with known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

-

Analyze these standards using an appropriate analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration to generate a calibration curve.

-

-

Sample Preparation (Equilibrium Method):

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Processing:

-

After incubation, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

-

-

Quantification:

-

Dilute the supernatant with an appropriate solvent to bring the concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis).

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility of this compound in the test solvent at the specified temperature.

-

Signaling Pathways and Logical Relationships

While this compound's mechanisms of action are still under investigation, its cytotoxic effects in cancer cells may involve the induction of apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated in relation to this compound's activity.

Caption: Generalized intrinsic apoptosis pathway potentially modulated by this compound.

Conclusion

This compound is a lipophilic compound with good solubility in DMSO and other common organic solvents, and slight solubility in aqueous media. For quantitative studies, a concentration of 10 mM in DMSO can be reliably prepared. For in vivo work, established co-solvent formulations are available. The provided protocols offer a robust framework for researchers to conduct their own detailed solubility assessments, ensuring accurate and reproducible results in the investigation of this compound's biological activities.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Valepotriate | Apoptosis | HIV Protease | TargetMol [targetmol.com]

- 3. Valepotriate | CAS:18296-44-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | 18296-44-1 [chemicalbook.com]

- 5. Valepotriate | CAS:18296-44-1 | Manufacturer ChemFaces [chemfaces.com]

Pharmacokinetics and Bioavailability of Valtrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available scientific literature on the pharmacokinetics and bioavailability of Valtrate. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice.

Introduction

This compound is an iridoid, a type of monoterpenoid, isolated from plants of the Valeriana genus. It is one of the primary valepotriates, a class of compounds recognized for their sedative and anxiolytic properties. Recent research has also highlighted the potential of this compound as an anti-cancer agent, exhibiting cytotoxic effects against various cancer cell lines. This guide provides a detailed summary of the current understanding of the pharmacokinetics, bioavailability, and relevant signaling pathway interactions of this compound.

Pharmacokinetics

The study of pharmacokinetics, encompassing absorption, distribution, metabolism, and excretion (ADME), is crucial for the development of any therapeutic agent. To date, the pharmacokinetic profile of this compound has been characterized in a limited number of preclinical studies.

Intravenous Administration in Rats

A key study by Lin et al. (2015) provides the only available pharmacokinetic data for this compound, which was determined following a single intravenous administration in rats. The main pharmacokinetic parameters are summarized in the table below.

| Pharmacokinetic Parameter | Symbol | Value (Mean ± SD) | Unit |

| Area Under the Curve (0-∞) | AUC(0-∞) | 215.34 ± 25.17 | ng·h/mL |

| Half-life | t1/2 | 1.32 ± 0.15 | h |

| Mean Residence Time | MRT | 1.68 ± 0.19 | h |

| Volume of Distribution | Vd | 2.51 ± 0.31 | L/kg |

| Clearance | CL | 4.18 ± 0.52 | L/h/kg |

Data sourced from Lin et al. (2015)

Oral Bioavailability

Currently, there is a notable absence of published scientific literature detailing the oral bioavailability of this compound. While some studies have administered this compound orally to investigate its pharmacological effects, they did not include pharmacokinetic measurements to determine parameters such as Cmax, Tmax, and the fraction of the drug absorbed. Therefore, the oral bioavailability of this compound remains unknown.

Metabolism

The in vivo metabolic fate of this compound has not been extensively studied. However, based on the chemical structure of valepotriates, which are triesters, it is hypothesized that they may undergo enzymatic hydrolysis. In vitro studies on valepotriates have suggested that esterases could play a role in their biotransformation. The biosynthesis of iridoids, the class of compounds to which this compound belongs, involves cytochrome P450 enzymes. However, the specific role of these enzymes in the metabolism of this compound has not been elucidated. There is no information available on the identification of specific metabolites of this compound in vivo.

Experimental Protocols

This section details the methodology employed in the key pharmacokinetic study of this compound.

Quantification of this compound in Rat Plasma by LC-MS/MS

The following protocol is based on the study by Lin et al. (2015).

1. Sample Preparation:

-

To 100 µL of rat plasma, 20 µL of the internal standard (sesamin, 500 ng/mL) and 500 µL of ethyl acetate were added.

-

The mixture was vortexed for 3 minutes.

-

Centrifugation was performed at 12,000 rpm for 10 minutes.

-

The supernatant was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

The residue was reconstituted in 100 µL of the mobile phase.

-

A 5 µL aliquot was injected into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

Chromatographic System: Agilent 1260 series HPLC system.

-

Column: Thermo BDS HYPERSIL C18 column (50 mm × 4.6 mm, 2.4 µm).

-

Mobile Phase: Acetonitrile, water, and formic acid (75:25:0.1, v/v/v).

-

Flow Rate: 300 µL/min.

-

Column Temperature: 25°C.

-

Mass Spectrometer: Agilent 6460 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 423.2 → 219.1

-

Internal Standard (Sesamin): m/z 355.1 → 203.1

-

-

Fragmentor Voltage:

-

This compound: 135 V

-

Internal Standard: 135 V

-

-

Collision Energy:

-

This compound: 20 eV

-

Internal Standard: 15 eV

-

3. Method Validation:

-

The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability according to standard guidelines. The linear range for this compound in rat plasma was 5.65–1695 ng/mL.

Signaling Pathway Interactions

Recent research has begun to uncover the molecular mechanisms underlying the biological activities of this compound, particularly its anti-cancer effects. Two key signaling pathways have been identified as being modulated by this compound: the PDGFRA/MEK/ERK pathway and the STAT3 signaling pathway.

PDGFRA/MEK/ERK Signaling Pathway

This compound has been shown to inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.

STAT3 Signaling Pathway

This compound has also been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion.

Conclusion and Future Directions

The current body of scientific literature provides a foundational understanding of the intravenous pharmacokinetics of this compound in rats and offers initial insights into its molecular mechanisms of action. The development of a validated LC-MS/MS method for its quantification in plasma is a significant step forward for future research.

However, critical gaps in our knowledge remain. The absence of data on the oral bioavailability of this compound is a major limitation for its potential development as an oral therapeutic agent. Future research should prioritize pharmacokinetic studies following oral administration in relevant animal models to determine its absorption characteristics and overall bioavailability.

Furthermore, a comprehensive investigation into the metabolism of this compound is warranted. Identifying the metabolic pathways, the enzymes involved (such as cytochrome P450s and esterases), and the resulting metabolites will be crucial for understanding its disposition, potential drug-drug interactions, and overall safety profile.

Valtrate: A Comprehensive Technical Review of its Safety Profile and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valtrate, a prominent iridoid constituent of the Valerianaceae family, has garnered significant scientific interest for its diverse biological activities, including its potential as an anti-cancer agent. This technical guide provides an in-depth review of the current understanding of this compound's safety profile and toxicology. It consolidates available data from in vitro and in vivo studies, focusing on acute, subchronic, and genotoxic effects, while also exploring its mechanisms of action. This document is intended to serve as a critical resource for researchers and professionals involved in the development of therapeutic agents, offering a structured overview of this compound's toxicological characteristics to inform future research and development efforts.

Introduction

This compound is a bioactive compound that has demonstrated a range of pharmacological effects, notably cytotoxic activity against various cancer cell lines.[1][2] Its mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of Stat3 and PDGFRA/MEK/ERK signaling, leading to the induction of apoptosis and cell cycle arrest.[3][4] As with any potential therapeutic agent, a thorough understanding of its safety and toxicological profile is paramount for further development. This guide synthesizes the available preclinical data to provide a comprehensive overview of this compound's toxicology.

Acute and Subchronic Toxicity

Acute Oral Toxicity

An acute oral toxicity study of a valepotriate-enriched fraction, with this compound as a major component, was conducted in mice following the Organisation for Economic Co-operation and Development (OECD) Guideline 423. The study established a low acute toxicity profile for this fraction.

Table 1: Acute Oral Toxicity of Valepotriate-Enriched Fraction in Mice

| Parameter | Value | Reference |

| LD50 (Oral, Mice) | > 2000 mg/kg | [3] |

| Hazard Category | 5 (Unclassified) | [3] |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Test System: CF1 mice.

-

Administration: A single oral dose of 2000 mg/kg of the valepotriate-enriched fraction was administered.

-

Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.

-

Endpoints: Mortality, clinical signs of toxicity, and body weight changes were recorded.

Subchronic Oral Toxicity

A 28-day repeated-dose oral toxicity study was performed in mice according to OECD Guideline 407 to assess the subchronic toxicity of a valepotriate-enriched fraction.

Table 2: 28-Day Repeated-Dose Oral Toxicity of Valepotriate-Enriched Fraction in Mice

| Parameter | Result | Reference |

| NOAEL (No-Observed-Adverse-Effect Level) | > 300 mg/kg/day | [3] |

| Effects at 300 mg/kg/day | Delayed weight gain and reduced food consumption in the first week. No significant alterations in behavioral, urinary, biochemical, or hematological parameters. | [3] |

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity (OECD 407)

-

Test System: CF1 mice.

-

Administration: Daily oral doses of 30, 150, or 300 mg/kg of the valepotriate-enriched fraction for 28 days.

-

Endpoints: Clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, gross pathology, and histopathology of selected organs.

Genotoxicity

The genotoxic potential of this compound has been investigated in bacterial reverse mutation assays (Ames test). These studies indicate that this compound can exhibit mutagenic properties, particularly in the presence of metabolic activation.

Table 3: Genotoxicity of this compound

| Assay | System | Metabolic Activation (S9) | Result | Reference |

| Ames Test | Salmonella typhimurium strains | With | Mutagenic | [5] |

| Ames Test | Salmonella typhimurium strains | Without | Not Mutagenic | [5] |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Salmonella typhimurium histidine-dependent strains (e.g., TA98, TA100, TA1535, TA1537).

-

Method: The plate incorporation method is commonly used. The test compound, bacterial culture, and, when required, a liver S9 fraction (for metabolic activation) are mixed with molten top agar and poured onto minimal glucose agar plates.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.

Table 4: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GLC-4 | Lung Cancer | 1.4 | [1] |

| COLO 320 | Colorectal Cancer | 3 | [1] |

| PANC-1 | Pancreatic Cancer | - (Significant growth inhibition) | [3] |

| MDA-MB-231 | Breast Cancer | - (Significant anti-cancer activity) | [6] |

| MCF-7 | Breast Cancer | - (Significant anti-cancer activity) | [6] |

| U251 | Glioblastoma | ~2-4 | [7] |

| LN229 | Glioblastoma | ~2-4 | [7] |

| A172 | Glioblastoma | ~4-8 | [7] |

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest in cancer cells.

Inhibition of Stat3 Signaling Pathway

This compound has been shown to inhibit the transcriptional activity of Signal Transducer and Activator of Transcription 3 (Stat3), a key protein involved in cell survival and proliferation. This inhibition leads to the suppression of downstream targets like Bcl-2, c-Myc, and Cyclin B1, and an increase in the pro-apoptotic protein Bax.[3]

Caption: this compound inhibits the Stat3 signaling pathway.

Inhibition of PDGFRA/MEK/ERK Signaling Pathway

In glioblastoma cells, this compound has been found to downregulate the Platelet-Derived Growth Factor Receptor A (PDGFRA).[4] This leads to the inhibition of the downstream MEK/ERK signaling cascade, which is crucial for cell proliferation and survival.

Caption: this compound inhibits the PDGFRA/MEK/ERK pathway.

In Vivo Studies

In vivo studies in mouse models have provided further insights into the efficacy and safety of this compound. In a xenograft model of pancreatic cancer, this compound significantly inhibited tumor growth.[3] Similarly, in a glioblastoma model, this compound treatment led to decreased tumor volume and enhanced survival.[8] Importantly, one study noted no observable tissue damage in major organs of mice treated with this compound, suggesting a favorable in vivo safety profile at the tested doses.[8]

Discussion and Future Directions

The available data suggest that this compound exhibits a promising anti-cancer profile with a relatively low acute and subchronic toxicity in preclinical models. Its mechanisms of action, targeting key oncogenic signaling pathways, are well-documented. However, a comprehensive toxicological evaluation is still required. Key data gaps include:

-

Chronic Toxicity: Long-term studies are needed to assess the effects of prolonged exposure to this compound.

-

Carcinogenicity: Formal carcinogenicity bioassays have not been reported.

-

Reproductive and Developmental Toxicity: The potential effects of this compound on fertility, reproduction, and embryonic development are unknown.

Future research should focus on addressing these knowledge gaps through standardized toxicological studies following international guidelines (e.g., OECD, ICH). A more detailed characterization of the hematological and biochemical parameters affected by this compound in longer-term studies is also warranted.

Conclusion

This compound is a natural compound with significant therapeutic potential, particularly in oncology. The current toxicological data from acute, subchronic, and in vitro studies provide a foundational understanding of its safety profile. While the initial findings are encouraging, further comprehensive toxicological assessments are essential to support its continued development as a clinical candidate. This technical guide provides a summary of the existing knowledge to aid researchers and drug development professionals in navigating the next steps of this compound's preclinical and clinical evaluation.

References

- 1. OECD 414 supplementary prenatal developmental toxicity study of sodium molybdate dihydrate in the rat and benchmark dose evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral Acute and Repeated-Doses Toxicity Study of Valepotriates from Valeriana glechomifolia (Meyer) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 8. bulldog-bio.com [bulldog-bio.com]

Methodological & Application

Application Notes and Protocols: Valtrate in Pancreatic Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Valtrate, a novel epoxy iridoid ester isolated from the Chinese herbal medicine Valeriana jatamansi Jones, has demonstrated significant anti-proliferative activity against various human cancer cell lines.[1][2] Recent research has highlighted its potential as a therapeutic agent against pancreatic cancer, a malignancy known for its aggressive nature and limited treatment options. Studies show that this compound selectively inhibits the growth of pancreatic cancer cells while having minimal effect on normal pancreatic epithelial cells.[1][2] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily by targeting the Stat3 signaling pathway.[1][2] These application notes provide a summary of the quantitative data, key signaling pathways, and detailed experimental protocols for studying the effects of this compound on pancreatic cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects against pancreatic cancer cells through a multi-faceted mechanism. The primary mode of action is the direct inhibition of Signal Transducer and Activator of Transcription 3 (Stat3) activity.[1][2] Research indicates that this compound may form a covalent bond with Cysteine 712 (Cys712) of the Stat3 protein, leading to high molecular aggregation of Stat3 and inhibiting its transcriptional activity.[1][2] This inhibition disrupts the expression of downstream target genes crucial for tumor cell survival and proliferation, such as c-Myc and Cyclin B1.[1][2]

Furthermore, this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) and a depletion of glutathione (GSH).[1][2] This oxidative stress contributes to the suppression of Stat3 and its phosphorylated form (p-Stat3). The cascade of events triggered by this compound culminates in the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[1][2]

Caption: this compound's mechanism of action in pancreatic cancer cells.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on pancreatic cancer cell lines from published studies.

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines

| Cell Line | Assay | Treatment Duration | Key Finding | Reference |

|---|---|---|---|---|

| PANC-1 | MTT | 48h | Significant growth inhibition | [1][2] |

| AsPC-1 | MTT | 48h | Significant growth inhibition | [1][2] |

| BxPC-3 | MTT | 48h | Significant growth inhibition | [1][2] |

| HPDE (Normal) | MTT | 48h | No significant effect on growth | [1][2] |

Note: Specific IC50 values were not detailed in the referenced abstracts. The MTT assay demonstrated a dose-dependent inhibition.

Table 2: Cellular Effects of this compound on Pancreatic Cancer Cells

| Cell Line | Effect | Method | Key Finding | Reference |

|---|---|---|---|---|

| PANC-1 | Apoptosis | Flow Cytometry | Significant induction of apoptosis | [1][2] |

| PANC-1 | Cell Cycle | Flow Cytometry | Arrest in G2/M phase |[1][2] |

Table 3: Molecular Effects of this compound on Gene and Protein Expression

| Target Molecule | Change in Expression | Method | Cell Line | Reference |

|---|---|---|---|---|

| Stat3 | Decreased | Western Blot | PANC-1 | [1][2] |

| p-Stat3 (Tyr705) | Decreased | Western Blot | PANC-1 | [1][2] |

| Bax | Increased | qPCR, Western Blot | PANC-1 | [1][2] |

| Bcl-2 | Suppressed | qPCR, Western Blot | PANC-1 | [1][2] |

| c-Myc | Suppressed | qPCR, Western Blot | PANC-1 | [1][2] |

| Cyclin B1 | Suppressed | qPCR, Western Blot | PANC-1 |[1][2] |

Experimental Workflow

A typical workflow for assessing the efficacy of this compound involves a series of in vitro and in vivo experiments to characterize its effects on cell viability, apoptosis, cell cycle, and underlying molecular mechanisms.

Caption: Standard workflow for evaluating this compound's anti-cancer effects.

Detailed Experimental Protocols

The following protocols are based on methodologies described in studies investigating this compound's effect on pancreatic cancer cells.[1][2]

1. Cell Culture and this compound Treatment

-

Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, BxPC-3) and a normal human pancreatic ductal epithelial cell line (HPDE).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Dissolve this compound powder in DMSO to create a stock solution (e.g., 10-20 mM). Store at -20°C. Dilute the stock solution in the culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the medium is non-toxic (typically <0.1%).

2. MTT Assay for Cell Viability

-

Seed cells (5x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)

-

Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

-

Harvest cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

4. Cell Cycle Analysis via Flow Cytometry

-

Seed cells in a 6-well plate and treat with this compound for 24 hours.

-

Harvest and wash cells with PBS as described for the apoptosis assay.

-

Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

5. Western Blot Analysis

-

Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-Stat3, anti-p-Stat3, anti-Bax, anti-Bcl-2, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. In Vivo Xenograft Tumor Model

-

Animals: Use 4-6 week old female athymic nu/nu mice.

-

Cell Implantation: Subcutaneously inject pancreatic cancer cells (e.g., 5x10⁶ PANC-1 cells) into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control intraperitoneally (i.p.) daily.[1]

-

Monitoring: Measure tumor volume with calipers every few days and monitor the body weight of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot). A study showed this compound inhibited tumor growth by 61% in a PANC-1 xenograft model.[1][2]

References

Application Notes & Protocols: Valtrate Treatment in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Valtrate, a natural iridoid compound, as a potential therapeutic agent for glioblastoma (GBM). The protocols detailed below are based on published research and are intended to guide researchers in the replication and further investigation of this compound's anti-GBM activities.

Introduction

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] The infiltrative nature of GBM and its resistance to conventional therapies necessitate the exploration of novel therapeutic agents.[3] this compound, a natural compound isolated from the root of Valeriana, has demonstrated significant antitumor activity in various cancers.[3] Recent studies have elucidated its potent anti-glioblastoma effects, highlighting its potential as a candidate for GBM treatment.[3][4]

This compound has been shown to cross the blood-brain barrier and exerts its anti-GBM effects by inhibiting cell proliferation, inducing apoptosis, and suppressing cell migration and invasion.[3] The primary mechanism of action is attributed to the downregulation of the Platelet-Derived Growth Factor Receptor A (PDGFRA) and subsequent inhibition of the downstream MEK/ERK signaling pathway.[3][4]

Mechanism of Action: PDGFRA/MEK/ERK Signaling Pathway

This compound's anti-tumor activity in glioblastoma is primarily mediated through the inhibition of the PDGFRA/MEK/ERK signaling cascade.[3][4] PDGFRA is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[3] this compound treatment leads to a significant reduction in the protein levels of PDGFRA.[3] This, in turn, decreases the phosphorylation of MEK (Ser221) and ERK (Thr202/Tyr204), key components of the MAPK pathway, while the phosphorylation of PI3K and AKT remains largely unaffected.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies of this compound on glioblastoma.

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines

| Cell Line | IC50 Value (μM) | Assay |

| U251 | 2.63 | CCK-8 |

| LN229 | 3.14 | CCK-8 |

| A172 | 4.21 | CCK-8 |

| GBM#P3 | 1.08 | CCK-8 |

| BG5 | 5.27 | CCK-8 |

| NHA (Normal Human Astrocytes) | >10 | CCK-8 |

| Data extracted from a study by Liu et al. (2023).[3] |

Table 2: In Vivo Efficacy of this compound in an Orthotopic Xenograft Model

| Treatment Group | Mean Tumor Volume (Day 28) | Median Survival |

| Control | ~5-fold higher than this compound group | 27 days |

| This compound | Significantly reduced | 36 days |

| Data extracted from a study by Liu et al. (2023).[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of this compound on glioblastoma cell lines.

Workflow:

References

- 1. Glioblastoma | this compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway | springermedicine.com [springermedicine.com]

- 2. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]